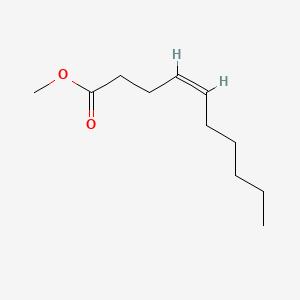

Methyl (Z)-4-decenoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (Z)-dec-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h7-8H,3-6,9-10H2,1-2H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHITZQXHNFRAZ-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864044 | |

| Record name | (4Z)-Methyl dec-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7367-83-1 | |

| Record name | Methyl (Z)-4-decenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7367-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-decenoate, (4Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007367831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4Z)-Methyl dec-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (Z)-4-decenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-DECENOATE, (4Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KBW80KW5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ester Formation:the Formation of Volatile Esters is Generally Catalyzed by a Class of Enzymes Known As Alcohol Acyltransferases Aats . This Reaction Involves the Condensation of an Acyl Coenzyme a Acyl Coa Molecule with an Alcoholnih.gov. in the Case of Methyl Z 4 Decenoate, the Pathway Would Involve the Activation of Z 4 Decenoic Acid to Its Corresponding Acyl Coa Derivative, Z 4 Decenoyl Coa. This Activated Molecule then Serves As a Substrate for an Aat, Which Catalyzes the Transfer of the Decenoyl Group to Methanol, Forming Methyl Z 4 Decenoate and Releasing Coenzyme Anih.gov. the Availability of the Precursor Substrates—the Specific Acyl Coa and the Alcohol—is a Key Factor Limiting the Rate of Ester Formation in Organisms Like Yeastnih.gov.

Analytical Techniques for the Characterization and Quantification of Methyl Z 4 Decenoate

Chromatographic Methods

Chromatography is a cornerstone for the separation and analysis of volatile and semi-volatile compounds like Methyl (Z)-4-decenoate from complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the identification power of mass spectrometry. tandfonline.comjfda-online.comnih.govnih.gov This makes it an indispensable tool for both the identification and quantification of this compound in complex matrices. jfda-online.comnih.gov

For identification, the mass spectrometer records the mass spectrum of the compound as it elutes from the GC column. The resulting fragmentation pattern serves as a molecular fingerprint. The mass spectrum of this compound shows characteristic ions that are used for its identification. nih.govspectrabase.com The NIST Mass Spectrometry Data Center provides reference spectra for this compound, with one entry showing a main library spectrum with 112 total peaks, a top peak at m/z 74, and other significant peaks at m/z 41 and 55. nih.gov Another replicate library entry lists 92 total peaks with top peaks at m/z 41 and 74. nih.gov

For quantification, GC-MS can be operated in selected ion monitoring (SIM) mode, which increases sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte. The development of validated GC-MS/MS methods allows for the simultaneous and accurate quantification of multiple compounds, including fatty acid methyl esters. srce.hr

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Value/Description | Source |

| Column | Fused silica (B1680970) capillary column (e.g., Supelcowax-10, 30 m × 0.25 mm i.d. × 0.25 µm film thickness) | jfda-online.com |

| Injector Temperature | 275°C | jfda-online.com |

| Oven Program | 40°C for 10 min, ramp to 240°C at 4°C/min, hold for 10 min | jfda-online.com |

| Ion Source Temperature | 230°C | jfda-online.comnih.gov |

| Ionization Energy | 70 eV (Electron Impact) | jfda-online.comnih.gov |

| Mass Scan Range | 40 - 450 amu | jfda-online.com |

| Solvent Delay | Adjusted to exclude solvent peaks (e.g., starting around 5.90 minutes) | nih.gov |

This table presents a typical set of parameters and may vary depending on the specific instrument and application.

In the field of chemical ecology, understanding the biological activity of volatile compounds is paramount. Gas Chromatography-Olfactometry (GC-O) and Gas Chromatography-Electroantennographic Detection (GC-EAD) are specialized techniques that couple the separation power of GC with a biological detector to identify odor-active and electrophysiologically active compounds, respectively. dokumen.pub

GC-O allows a trained human panelist to sniff the effluent from the GC column and record the time and description of any perceived odors. dokumen.pub This technique has been instrumental in identifying this compound as a contributor to the aroma profile of certain fruits, such as noni fruit. oup.comresearchgate.net In one study, this compound was identified as an odor-active volatile in noni puree. oup.com

GC-EAD, on the other hand, uses an insect antenna as a detector to measure the electrical response to compounds eluting from the GC. This is particularly useful for identifying insect pheromones and other semiochemicals. For example, 5-methylhexyl (Z)-4-decenoate, an analog of this compound, has been identified as a potent attractant for the male click beetle, Elater abruptus, through GC-EAD analysis. researchgate.netresearchgate.net

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is widely used for the extraction and pre-concentration of volatile and semi-volatile organic compounds from a sample's headspace before analysis by GC-MS. scielo.brmdpi.commdpi.com This method is particularly advantageous for analyzing the volatile profile of complex samples like food, beverages, and biological tissues. mdpi.comsemanticscholar.org

The selection of the SPME fiber coating is crucial for the efficient extraction of target analytes. For the analysis of a broad range of volatiles, including esters like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) fiber is often employed. mdpi.com The optimization of extraction parameters such as temperature and time is critical for achieving good sensitivity and reproducibility. semanticscholar.org For instance, in the analysis of tomato volatiles, an incubation temperature of 50°C and an extraction time of 30 minutes were used. mdpi.com HS-SPME-GC-MS has been successfully applied to identify this compound in various food matrices, including noni fruit juice and Italian honey. jfda-online.commdpi.com

Table 2: HS-SPME Parameters for Volatile Analysis

| Parameter | Value/Description | Source |

| Fiber Type | DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) | mdpi.com |

| Incubation Temperature | 50°C | jfda-online.commdpi.com |

| Extraction Time | 30 minutes | jfda-online.commdpi.com |

| Desorption Temperature | 250°C | mdpi.com |

| Desorption Mode | Splitless | jfda-online.commdpi.com |

This table presents a typical set of parameters and may vary depending on the specific sample matrix and analytical goals.

Gas Chromatography (GC)

Spectroscopic Methods

Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules. bhu.ac.in Both ¹H NMR and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. bhu.ac.inikm.org.my For this compound, the ¹³C NMR spectrum shows distinct signals for the different carbon atoms in the molecule. nih.gov For example, the carbonyl carbon of the ester group and the carbons of the double bond will have characteristic chemical shifts. bhu.ac.in Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. bhu.ac.in

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the C=O stretch of the ester group (around 1745 cm⁻¹), the C=C stretch of the alkene, and the C-H stretches of the alkyl chain. nih.govikm.org.my

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomeric Purity and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the connectivity of atoms and the geometry of the double bond.

The ¹H NMR spectrum is particularly useful for confirming the Z-configuration of the double bond. The protons attached to the double bond (H-4 and H-5) exhibit a characteristic coupling constant (J-value) that is smaller for the cis (or Z) isomer compared to the trans (or E) isomer. The glyceryl proton region in the ¹H NMR spectra is ideally suited to confirm the structure and evaluate the purity of acylglycerol derivatives. mdpi.com Furthermore, the chemical shifts of the various protons provide a fingerprint of the molecule. For instance, the methyl ester protons typically appear as a singlet at around 3.6 ppm, while the olefinic protons are found further downfield.

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Assignment |

|---|---|---|

| ¹H | ~5.3-5.4 | Olefinic protons (-CH=CH-) |

| ¹H | ~3.67 | Methyl ester protons (-OCH₃) |

| ¹H | ~2.3 | Methylene protons adjacent to carbonyl (α-CH₂) |

| ¹H | ~0.9 | Terminal methyl protons (-CH₃) |

| ¹³C | ~174 | Carbonyl carbon (C=O) |

| ¹³C | ~120-135 | Olefinic carbons (-C=C-) |

| ¹³C | ~51 | Methyl ester carbon (-OCH₃) |

| ¹³C | ~14 | Terminal methyl carbon (-CH₃) |

Mass Spectrometry (MS/MS, ESI-MS) for Structural Elucidation and Degradation Products

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. When coupled with a separation technique like Gas Chromatography (GC-MS), it allows for the identification of individual components in a mixture. For this compound, GC-MS analysis provides both retention time data and a mass spectrum, which serves as a molecular fingerprint. The electron ionization (EI) mass spectrum typically shows a molecular ion peak (M⁺) and a characteristic fragmentation pattern that aids in structural confirmation.

Tandem mass spectrometry (MS/MS) and Electrospray Ionization (ESI) are particularly valuable for studying the structure of the molecule and its degradation products. frontiersin.org Forced degradation studies, which subject a compound to stress conditions like oxidation, can lead to the formation of various byproducts. scirp.org ESI-MS/MS can be used to analyze these degradation products, providing insights into the degradation pathways. frontiersin.orgscirp.org For instance, auto-oxidation of fatty acid methyl esters can lead to a variety of oxygenated species, which can be detected and identified using techniques like positive ion ESI-MS. soton.ac.uk The fragmentation patterns observed in the MS/MS spectra help to pinpoint the location of modifications, such as the addition of oxygen atoms or the cleavage of bonds. soton.ac.uk

| m/z (mass-to-charge ratio) | Relative Intensity | Possible Fragment Ion |

|---|---|---|

| 184 | Base Peak | [M]⁺ (Molecular Ion) |

| 152 | High | [M-CH₃OH]⁺ |

| 110 | High | [C₇H₁₀O]⁺ |

| 74 | High | [CH₃OC(O)CH₂]⁺ (McLafferty rearrangement) |

| 55 | High | [C₄H₇]⁺ |

Method Validation and Quantitative Analysis

Retention Index Models for Fatty Acid Methyl Esters

In gas chromatography, the retention index (RI) is a widely used method for identifying compounds. lu.se The Kovats retention index system relates the retention time of an analyte to the retention times of n-alkanes eluting before and after it. oup.com This normalization of retention times provides a more robust and transferable value compared to the raw retention time, which can vary between different instruments and conditions. customs.go.jp

For fatty acid methyl esters (FAMEs), quantitative structure-retention relationship (QSRR) models have been developed to predict their retention indices on standard non-polar stationary phases. nih.govresearchgate.net These models use molecular descriptors, such as molecular mass and the number of double bonds, to calculate the expected RI. nih.govresearchgate.net By comparing the experimentally determined RI of an unknown peak to a database of known FAME RIs or to predicted values from a model, the compound can be tentatively identified. This is particularly useful for complex mixtures where authentic standards may not be available. customs.go.jp

| Stationary Phase Type | Reported Kovats Retention Index |

|---|---|

| Standard Non-Polar (e.g., DB-5ms) | 1289 ± 2 |

| Standard Polar (e.g., DB-WAX) | 1623 ± 9 |

Internal Calibration Models for Quantitative Determination

For accurate quantification, internal calibration is a preferred method. lu.se This technique involves adding a known amount of a different, non-interfering compound, known as an internal standard (IS), to both the calibration standards and the unknown samples. nih.gov The ratio of the analyte's response (e.g., peak area in a chromatogram) to the internal standard's response is then plotted against the analyte's concentration to create a calibration curve.

The use of an internal standard helps to correct for variations in sample injection volume, detector response, and sample preparation losses. lu.senih.gov For the quantitative analysis of FAMEs like this compound, common internal standards include other fatty acid esters that are not naturally present in the sample, such as ethyl decanoate (B1226879) or isotopically labeled versions of FAMEs (e.g., deuterium-labeled methyl heptadecanoate). mdpi.commdpi.com The construction of an internal calibration model with a suitable linear range and good correlation coefficient (e.g., R² > 0.99) is a critical part of a validated quantitative method. lu.se

Biological and Ecological Significance of Methyl Z 4 Decenoate

Role in Chemical Communication

Chemical communication in insects relies on a sophisticated vocabulary of molecules known as semiochemicals. These compounds are essential for behaviors critical to survival and reproduction, such as mating, locating food, and avoiding predators.

Methyl (Z)-4-decenoate is recognized as a semiochemical, a broad term for a chemical substance that carries a message for the purpose of communication. pherobase.com In the context of insect systems, it has been identified as an allomone for the Indian cotton stainer, Dysdercus cingulatus. pherobase.com Allomones are a class of semiochemicals that benefit the emitter by modifying the behavior of the receiver.

While the article's focus is on this compound, it is crucial to note that esters derived from (Z)-4-decenoic acid, rather than the methyl ester itself, are prominently identified in the chemical communication of other species, most notably the click beetle, Elater ferrugineus.

Research into the chemical ecology of the rare European click beetle, Elater ferrugineus, has led to the identification of a complex sex pheromone blend produced by females to attract males. nih.gov This beetle is considered an indicator species for undamaged natural forests due to its reliance on old, hollow deciduous trees, a habitat that has been significantly reduced by modern forestry. nih.gov

Analysis of pheromone gland extracts from female E. ferrugineus revealed a four-component blend. A key constituent of this blend is 7-methyloctyl (Z)-4-decenoate, an ester of (Z)-4-decenoic acid. nih.gov The full blend, confirmed through synthesis, proved highly attractive to males in field tests. nih.gov

Table 1: Components of the Female Sex Pheromone Gland Extract of Elater ferrugineus

| Compound Name | Approximate Ratio | Reference |

|---|---|---|

| 7-methyloctyl 5-methylhexanoate | 1 | nih.gov |

| 7-methyloctyl octanoate | 1 | nih.gov |

| 7-methyloctyl 7-methyloctanoate | 3 | nih.gov |

| 7-methyloctyl (Z)-4-decenoate | 3 | nih.gov |

The activity of the pheromone components of Elater ferrugineus has been investigated using electrophysiological techniques, specifically electroantennography (EAG). This method measures the electrical response of an insect's antenna to volatile compounds. In coupled gas chromatography-electroantennographic detector (GC-EAD) analyses, the antennae of male E. ferrugineus showed a distinct and clear response to 7-methyloctyl (Z)-4-decenoate. researchgate.net In contrast, negligible antennal responses were observed for the other three esters in the blend, suggesting that 7-methyloctyl (Z)-4-decenoate is the primary component responsible for eliciting an olfactory response in males. researchgate.net Subsequent research has confirmed that 7-methyloctyl (Z)-4-decenoate alone is both necessary and sufficient for the optimal attraction of male beetles. researchgate.net

Table 2: Electroantennographic (EAD) Response of Male Elater ferrugineus to Pheromone Components

| Compound | Antennal Response | Reference |

|---|---|---|

| 7-methyloctyl (Z)-4-decenoate | Clear and consistent response | researchgate.net |

| Other blend components | Negligible response | researchgate.net |

The identification of 7-methyloctyl (Z)-4-decenoate as a potent sex attractant for Elater ferrugineus has significant applications in conservation biology. nih.gov Because this species is cryptic and its populations are often overlooked, the use of pheromone-baited traps provides a noninvasive and highly effective method for its detection and monitoring. nih.govproquest.com This tool is crucial for assessing the distribution and population status of this threatened beetle, which serves as an indicator for species-rich saproxylic (dead wood) communities. slu.sediva-portal.org

National-level surveys, such as one conducted in the United Kingdom, have utilized traps baited with 7-methyloctyl (Z)-4-decenoate to accurately map the beetle's distribution for the first time. royalholloway.ac.uk This pheromone-based monitoring allows conservationists to identify valuable habitats, such as ancient forests with hollow oaks, and to implement targeted conservation strategies. slu.sediva-portal.orgslu.se The efficiency of these lures means that monitoring can be conducted cost-effectively, even with the help of citizen scientists, to gather large-scale data essential for the species' protection. proquest.com

While the primary role of (Z)-4-decenoate esters in E. ferrugineus is as a sex pheromone (an intraspecies chemical cue), there are related instances of interspecies chemical signaling, or kairomonal interactions. A kairomone is a semiochemical that benefits the receiver but not the emitter.

Interestingly, female E. ferrugineus are attracted to (R)-(+)-γ-decalactone, which is the male-produced sex pheromone of one of its larval prey species, the hermit beetle (Osmoderma eremita). researchgate.netdiva-portal.org This is a clear example of a kairomonal interaction where the predator, E. ferrugineus, eavesdrops on the chemical communication of its prey to locate suitable habitats or oviposition sites. However, this interaction does not directly involve this compound or its related esters.

Sex Pheromone Component in Elater ferrugineus (Click Beetle)

Biological Activity Beyond Chemical Communication

The current body of scientific literature focuses heavily on the role of this compound and its derivatives as semiochemicals. Information regarding other biological activities is limited. Some studies have investigated the metabolism of related fatty acid compounds. For instance, research in fat-deficient rats has explored the metabolism of 4-decenoate, among other unsaturated fatty acids.

Antifungal Properties and Mechanisms

While direct research detailing the specific antifungal mechanisms of this compound is not extensively documented, studies on related compounds, such as fatty acid methyl esters (FAMEs), provide insight into its potential activity. Fractions of FAMEs isolated from natural sources, like Linum usitatissimum (flax) seeds, have demonstrated effectiveness in inhibiting the mycelial growth of pathogenic fungi such as Aspergillus flavus and Aspergillus ochraceus nih.gov. The antifungal potency in these cases is often attributed to the abundance of unsaturated fatty acids like linoleic and α-linolenic acids within the ester mixture nih.gov.

The general mechanism for the antifungal action of fatty acid esters is believed to involve the disruption of the fungal cell membrane's integrity. This can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death. Furthermore, some studies suggest that certain fatty acid esters can interfere with fungal enzymes and other vital cellular processes. For instance, some unsaturated fatty acid lactose (B1674315) esters have shown antimicrobial activity against both fungi and bacteria mdpi.com. The efficacy of these compounds often depends on the length of the aliphatic chain, with some research indicating that antimicrobial effects can decrease as the chain length increases mdpi.com.

Broader Reported Biological Activities in Research Contexts

Specific research into the broader biological activities of this compound is limited. However, the class of molecules to which it belongs—unsaturated esters—is of significant interest in medicinal chemistry and pharmacology. For example, α,β-unsaturated dithioester derivatives have been investigated for a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties researchgate.net.

Unsaturated fatty acid esters derived from various biological sources have been evaluated for their bioactivity. For instance, lactose esters of unsaturated fatty acids have been shown to possess antimicrobial and cytotoxic properties mdpi.com. Similarly, fatty acid methyl esters found in mangrove symbiont bacteria, such as 9-octadecenoic acid, methyl ester, have been identified as having potential antibacterial and antifungal capabilities gjesm.net. These findings suggest that unsaturated esters as a chemical class are biologically active, though further research is needed to determine the specific activities of this compound.

Natural Occurrence and Biosynthesis Pathways

Presence in Plant Essential Oils (e.g., Hops, Pears)

This compound is a naturally occurring ester found as a volatile component in several fruits and plants, contributing to their characteristic aroma and flavor profiles. It has been identified in a variety of fruits, including apples, nectarines, and pears thegoodscentscompany.com. Its presence has also been quantified in pineapple, where it is found at concentrations of approximately 0.014 mg/kg, and in apples, where it can be present up to 0.1 mg/kg thegoodscentscompany.com. Additionally, it is a component of the fragrance of champaca concrete, derived from the flowers of Magnolia champaca thegoodscentscompany.com. While it is found in a range of plant sources, specific documentation of its presence in hops (Humulus lupulus) was not prominent in the reviewed research, which often focuses on other volatile compounds like polyfunctional thiols researchgate.netfao.org.

Below is an interactive table summarizing the known natural sources of this compound.

| Plant Source | Part | Reported Concentration |

| Apple (Malus domestica) | Fruit | Up to 0.1 mg/kg |

| Pear (Pyrus species) | Fruit | Present |

| Nectarine (Prunus persica) | Fruit | Present |

| Pineapple (Ananas comosus) | Fruit | 0.014 mg/kg |

| Champaca (Magnolia champaca) | Flower Concrete | 0.02% |

Data sourced from The Good Scents Company thegoodscentscompany.com.

General Biosynthetic Routes for Esters and Alkenoates in Biological Systems

The biosynthesis of an unsaturated ester like this compound in biological systems involves two primary stages: the formation of the unsaturated fatty acid backbone and the subsequent esterification with an alcohol.

Emerging Research Applications and Future Directions

Methyl (Z)-4-decenoate in Biofuel Research: As a Model for Unsaturated Fatty Acid Methyl Esters in Biodiesel

Fatty Acid Methyl Esters (FAMEs) are the primary chemical constituents of biodiesel, a renewable alternative to petroleum-based diesel fuel. creative-proteomics.comf3centre.se The specific composition of FAMEs in biodiesel, which varies depending on the feedstock (e.g., vegetable oils, animal fats), critically influences the fuel's properties. creative-proteomics.comconcawe.eu this compound, as a C11 unsaturated FAME, serves as an important model compound for studying the behavior of more complex unsaturated esters found in common biodiesel feedstocks like rapeseed and soybean oil. llnl.govx-mol.net

The presence, number, and position of double bonds in the fatty acid chain significantly affect combustion characteristics. researchgate.netiea-amf.org Research comparing saturated and unsaturated FAMEs shows that unsaturation can influence reactivity and the formation of combustion byproducts, including soot precursors. researchgate.net For instance, the combustion of unsaturated esters like methyl crotonate has been shown to produce higher levels of acetylene, a key intermediate in soot formation, compared to their saturated counterparts. researchgate.net

Detailed chemical kinetic models are essential for simulating biodiesel combustion and improving engine efficiency. While saturated esters like methyl decanoate (B1226879) have been extensively modeled as biodiesel surrogates, understanding the distinct reaction pathways of unsaturated esters is crucial for accurately representing real-world biodiesel fuels. llnl.govresearchgate.netresearchgate.net The double bond in this compound introduces different reaction pathways during oxidation compared to its saturated analogue, methyl decanoate, impacting ignition delay, flame speed, and emissions. researchgate.netiea-amf.org Studying simpler unsaturated FAMEs like this compound helps researchers refine these complex models, leading to better predictions of fuel performance and the development of cleaner-burning biofuels. researchgate.netnih.gov

Table 1: Comparison of Saturated vs. Unsaturated FAME Combustion Byproducts

| Feature | Saturated FAME (e.g., Methyl Butanoate) | Unsaturated FAME (e.g., Methyl Crotonate) | Reference |

| Primary Soot Precursor | Lower levels of C2H2 | Higher levels of C2H2, 1-C3H4, 1,3-C4H6 | researchgate.net |

| Key Oxygenated Byproducts | Lower levels | Higher levels of 2-propenal, acetaldehyde | researchgate.net |

| Benzene Formation | Not detected | Detected in diffusion flames | researchgate.net |

| Oxidative Stability | More stable | Less stable, prone to oxidation | iea-amf.org |

Green Chemistry Applications of Fatty Acid Methyl Esters (FAME)

The principles of green chemistry encourage the use of substances that are renewable, biodegradable, and less toxic than traditional petrochemicals. researchgate.netresearchoutreach.org FAMEs, derived from renewable resources like vegetable oils, fit these criteria well, possessing properties that make them excellent substitutes for petroleum-based products in a variety of applications beyond fuel. researchgate.netresearchoutreach.org Their low volatility, high flash points, and biodegradability contribute to a safer and more environmentally benign profile compared to many conventional organic solvents. f3centre.seresearchgate.net

A novel application of FAMEs is in the field of cultural heritage conservation, where they are being investigated as "green" solvents. researchgate.netmdpi.com The cleaning of artworks often requires the use of organic solvents to remove aged varnishes, waxes, or adhesives, but conventional solvents can pose health risks to conservators and environmental hazards. mdpi.comcitedrive.com

Recent research has demonstrated the effectiveness of FAMEs as alternatives for removing low-polarity materials from surfaces. mdpi.com In one study, FAMEs were applied in a gel formulation to control their penetration and interaction with the substrate. mdpi.comcitedrive.com This method was successfully used to remove materials like microcrystalline wax and the synthetic resin Regalrez 1094 from test surfaces. mdpi.com The efficacy of the cleaning process was evaluated using a suite of analytical techniques. citedrive.com

Table 2: Analytical Techniques for Evaluating FAME Cleaning Efficacy in Conservation

| Analytical Technique | Purpose | Findings | Reference |

| Spectrocolorimetric Analysis | Assessed the level of surface "cleanness" after treatment. | FAMEs achieved a high level of cleanliness. | mdpi.com |

| Optical Microscopy | Visually inspected the surface for residues and changes. | Confirmed effective removal of coatings. | mdpi.com |

| FTIR-ATR Spectroscopy | Detected possible solvent residues left on the surface. | Aided in verifying the completeness of the cleaning process. | citedrive.com |

| Scanning Electron Microscopy (SEM) | Provided high-magnification imaging of surface morphology. | Offered a deeper understanding of the interaction between the FAME gel and the coating. | citedrive.com |

The study found that FAMEs, particularly those like Methyl Stearate and Methyl Palmitate, were highly effective, offering cleaning power comparable or superior to traditional solvents like ligroin, while significantly reducing the emission of volatile organic compounds (VOCs). mdpi.com

Advanced Chemical Synthesis and Derivatization Research

Future Directions in Chemical Ecology and Sustainable Pest Management Strategies Utilizing Semiochemicals

Chemical ecology is the study of the chemical signals that mediate interactions between living organisms. mdpi.comchimia.ch Semiochemicals, such as pheromones and allomones, are the molecules that carry this information. This compound has been identified as a semiochemical, specifically as an allomone for the Indian cotton stainer (Dysdercus cingulatus), a significant pest in agriculture. pherobase.com

The future of sustainable pest management lies in moving away from broad-spectrum pesticides and towards more targeted, ecologically-sound strategies. mdpi.comresearchgate.net Semiochemicals are central to this paradigm shift. The potential applications for compounds like this compound in integrated pest management (IPM) are varied:

Monitoring: Baited traps can be used to monitor pest populations, allowing for precise timing of interventions.

Mating Disruption: Permeating an area with a synthetic pheromone confuses males and prevents them from locating females, thereby reducing reproduction. nih.gov

Mass Trapping: High concentrations of attractants can be used to lure and trap a large portion of the pest population.

Q & A

Q. Which analytical techniques are most reliable for distinguishing this compound from its (E)-isomer?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with chiral columns or polar stationary phases (e.g., polyethylene glycol) can separate (Z) and (E) isomers based on retention times. Confirm configurations via nuclear Overhauser effect (NOE) in NMR or infrared spectroscopy (IR) for cis/trans C=C bond absorption bands (e.g., ~730 cm⁻¹ for Z-isomer) .

Q. How can researchers verify the identity of this compound in natural product extracts?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation with comparative retention index (RI) analysis against authentic standards. Cross-reference spectral libraries (e.g., NIST) and published RI values from studies on volatile organic compounds in ecological systems .

Advanced Research Questions

Q. What experimental designs are optimal for studying the ecological role of this compound as a pheromone in insect behavior?

- Methodological Answer : Use field-based odor traps with controlled release rates (e.g., septa dispensers) to test attraction efficacy. Variables include trap density, bait concentration, and environmental factors (humidity, temperature). Statistical models (e.g., generalized linear models) should account for spatial autocorrelation, and power analysis (e.g., SE ≤0.05) ensures sufficient sampling effort .

Q. How does the stereochemistry of this compound influence its interaction with olfactory receptors in target organisms?

- Methodological Answer : Employ molecular docking simulations with homology models of insect olfactory receptors (e.g., ORco proteins). Validate predictions via electrophysiological assays (e.g., single sensillum recordings) comparing responses to (Z) and (E) isomers. Dose-response curves and IC₅₀ values quantify stereochemical specificity .

Q. What strategies resolve contradictions in reported physicochemical properties of this compound (e.g., melting point discrepancies)?

- Methodological Answer : Replicate measurements under standardized conditions (e.g., DSC for melting points, controlled humidity). Cross-validate with independent labs and review solvent purity, calibration standards, and instrument precision. Discrepancies may arise from polymorphic forms or impurities, requiring X-ray crystallography for structural confirmation .

Q. How can computational chemistry predict the stability and reactivity of this compound under varying environmental conditions?

- Methodological Answer : Perform density functional theory (DFT) calculations to assess thermodynamic stability (ΔG of isomerization) and reaction pathways (e.g., oxidation). Validate with accelerated aging studies (e.g., exposure to UV light, O₂) and HPLC monitoring of degradation products .

Data Reporting and Validation

Q. What criteria ensure robust reporting of this compound in peer-reviewed studies?

- Methodological Answer : Adhere to ICMJE guidelines: disclose synthetic protocols, analytical instrument parameters (e.g., GC column type, NMR frequencies), and raw data repositories. For ecological studies, detail field site coordinates, sampling intervals, and statistical models (e.g., SE calculations for trap efficiency) .

Q. How should researchers address batch-to-batch variability in this compound synthesis for reproducibility?

- Methodological Answer : Implement quality control via in-process checks (e.g., intermediate purity by HPLC) and batch documentation (catalyst lot numbers, solvent suppliers). Use design of experiments (DoE) to identify critical process parameters (e.g., temperature, stirring rate) affecting yield and isomer purity .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.